molecular formula C14H16ClN B6176762 1-[1-(naphthalen-2-yl)cyclopropyl]methanamine hydrochloride CAS No. 2551117-99-6

1-[1-(naphthalen-2-yl)cyclopropyl]methanamine hydrochloride

Cat. No.: B6176762
CAS No.: 2551117-99-6
M. Wt: 233.7
InChI Key:
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Description

1-[1-(naphthalen-2-yl)cyclopropyl]methanamine hydrochloride is a chemical compound with the molecular formula C14H15N·HCl. It is a white to off-white powder that is soluble in water. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(naphthalen-2-yl)cyclopropyl]methanamine hydrochloride typically involves the cyclopropanation of a naphthalene derivative followed by amination and subsequent hydrochloride salt formation. The reaction conditions often include the use of strong bases and solvents such as dichloromethane or toluene. The final product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[1-(naphthalen-2-yl)cyclopropyl]methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenated compounds in the presence of a base.

Major Products Formed

    Oxidation: Formation of naphthalene derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

1-[1-(naphthalen-2-yl)cyclopropyl]methanamine hydrochloride is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving cell signaling and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(naphthalen-2-yl)cyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(naphthalen-1-yl)cyclopropyl]methanamine hydrochloride
  • N-Methyl-1-naphthalenemethylamine hydrochloride
  • (1-(Naphthalen-1-yl)cyclohexyl)methanamine hydrochloride

Uniqueness

1-[1-(naphthalen-2-yl)cyclopropyl]methanamine hydrochloride is unique due to its specific cyclopropyl and naphthalene structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific interactions and effects are desired.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[1-(naphthalen-2-yl)cyclopropyl]methanamine hydrochloride involves the reaction of naphthalene with cyclopropane, followed by reduction and reductive amination.", "Starting Materials": [ "Naphthalene", "Cyclopropane", "Lithium aluminum hydride", "Methanol", "Formaldehyde", "Hydrochloric acid" ], "Reaction": [ "Naphthalene is reacted with cyclopropane in the presence of a Lewis acid catalyst to form 1-(naphthalen-2-yl)cyclopropane.", "1-(naphthalen-2-yl)cyclopropane is then reduced using lithium aluminum hydride in dry ether to form 1-(naphthalen-2-yl)cyclopropanemethanol.", "1-(naphthalen-2-yl)cyclopropanemethanol is then reacted with formaldehyde and hydrochloric acid to form 1-[1-(naphthalen-2-yl)cyclopropyl]methanamine hydrochloride." ] }

CAS No.

2551117-99-6

Molecular Formula

C14H16ClN

Molecular Weight

233.7

Purity

95

Origin of Product

United States

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